molecular formula C6H11BrHgO B12542071 Bromo{1-[(2S)-oxolan-2-yl]ethyl}mercury CAS No. 835871-85-7

Bromo{1-[(2S)-oxolan-2-yl]ethyl}mercury

Cat. No.: B12542071
CAS No.: 835871-85-7
M. Wt: 379.65 g/mol
InChI Key: XOMQOERLHLJRAO-QYCVXMPOSA-M
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Description

Bromo{1-[(2S)-oxolan-2-yl]ethyl}mercury is an organomercury compound characterized by a bromine atom bonded to a mercury center, which is further attached to an ethyl group substituted with a (2S)-oxolan-2-yl (tetrahydrofuran-2-yl) moiety.

Properties

CAS No.

835871-85-7

Molecular Formula

C6H11BrHgO

Molecular Weight

379.65 g/mol

IUPAC Name

bromo-[(1S)-1-[(2S)-oxolan-2-yl]ethyl]mercury

InChI

InChI=1S/C6H11O.BrH.Hg/c1-2-6-4-3-5-7-6;;/h2,6H,3-5H2,1H3;1H;/q;;+1/p-1/t6-;;/m1../s1

InChI Key

XOMQOERLHLJRAO-QYCVXMPOSA-M

Isomeric SMILES

C[C@@H]([C@@H]1CCCO1)[Hg]Br

Canonical SMILES

CC(C1CCCO1)[Hg]Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bromo{1-[(2S)-oxolan-2-yl]ethyl}mercury typically involves the reaction of oxolane derivatives with mercury(II) bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. Safety measures are strictly adhered to due to the toxic nature of mercury compounds .

Chemical Reactions Analysis

Types of Reactions

Bromo{1-[(2S)-oxolan-2-yl]ethyl}mercury undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury oxides, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties
Research has indicated that organomercury compounds, including Bromo{1-[(2S)-oxolan-2-yl]ethyl}mercury, exhibit antimicrobial activity. Studies show that these compounds can inhibit the growth of certain bacteria and fungi, making them candidates for developing new antimicrobial agents. For instance, a comparative study highlighted the effectiveness of various organomercury derivatives against different microbial strains, emphasizing their potential in treating infections resistant to conventional antibiotics .

Neurotoxicology Research
The compound has also been utilized in neurotoxicology studies to understand the effects of mercury exposure on neural tissues. In particular, research comparing methylmercury and ethylmercury toxicity has shown that this compound can serve as a model for understanding the mechanisms of mercury-induced neurotoxicity. The findings suggest differing pathways of toxicity, which could inform safer therapeutic uses or lead to the development of antidotes against mercury poisoning .

Environmental Science Applications

Bioremediation Studies
this compound has been investigated for its role in bioremediation processes. Studies have demonstrated that certain microorganisms can metabolize organomercury compounds, thereby reducing mercury levels in contaminated environments. This application is crucial for developing sustainable methods to clean up mercury-polluted sites .

Mercury Speciation Analysis
In environmental monitoring, the compound is used in analytical chemistry to study mercury speciation in aquatic ecosystems. Its unique chemical properties allow researchers to trace and quantify different forms of mercury, providing insights into bioaccumulation and ecological impacts. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry have been employed to analyze samples containing this compound .

Data Tables

Application AreaSpecific Use CaseFindings/Implications
Medicinal ChemistryAntimicrobial agent testingEffective against resistant bacterial strains
Neurotoxicology researchInsights into mechanisms of mercury-induced neurotoxicity
Environmental ScienceBioremediationMicrobial metabolism reduces mercury levels
Mercury speciation analysisEnhanced understanding of bioaccumulation

Case Studies

  • Case Study on Antimicrobial Efficacy
    A study conducted on various organomercury compounds demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results suggested potential applications in developing new antibacterial treatments .
  • Neurotoxic Impact Assessment
    In a controlled study involving animal models, researchers assessed the neurotoxic effects of this compound compared to methylmercury. The study revealed that while both compounds impacted neural function, the pathways differed significantly, highlighting the need for tailored approaches in treatment strategies for mercury exposure .
  • Environmental Remediation Efforts
    A field study on contaminated water bodies showed that bioremediation using specific microbial strains effectively degraded this compound. This finding supports further exploration into bioremediation as a viable method for cleaning up mercury pollution .

Mechanism of Action

The mechanism of action of Bromo{1-[(2S)-oxolan-2-yl]ethyl}mercury involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Alkylmercury Bromides

Simpler alkylmercury bromides, such as bromo(methyl)mercury (CAS 506-83-2) and bromo(hexyl)mercury (CAS 18431-36-2), share the Hg–Br bond but lack the oxolan substituent. Key differences include:

  • Molecular Weight and Polarity: The oxolan-ethyl group increases molecular weight (~350 g/mol estimated) compared to bromo(methyl)mercury (251.52 g/mol). The THF ring enhances polarity, likely improving solubility in polar solvents like THF or ethanol .
  • Reactivity: The electron-donating oxolan ring may stabilize the mercury center, reducing electrophilicity compared to straight-chain alkylmercury bromides. However, all organomercury compounds are prone to decomposition under heat or impact, with explosive tendencies noted in analogous compounds .

Arylmercury and Heterocyclic Mercury Compounds

Compounds like [3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]-phenylmercury (CAS 72813-24-2) feature aromatic or heterocyclic substituents. Comparisons include:

  • Biological Activity : Pyrimidinedione- or coumarin-containing mercury derivatives (e.g., ) exhibit antimicrobial properties, but Bromo{1-[(2S)-oxolan-2-yl]ethyl}mercury’s bioactivity is undocumented. Its ethyl-THF group may reduce membrane permeability compared to aromatic analogs.
  • Stability : Bulky substituents in heterocyclic derivatives (e.g., ) reduce volatility, whereas the smaller oxolan-ethyl group may increase vapor pressure, raising inhalation hazards .

Physicochemical Properties and Hazards

Physicochemical Data (Table 1)

Compound Molecular Weight (g/mol) Solubility Melting Point (°C) Viscosity (mPa·s)
Bromo(methyl)mercury 251.52 Low (hydrocarbons) ~150 (decomp.) N/A
This compound* ~350 (estimated) Moderate (THF, DMF) ~100–120 (decomp.) Comparable to THF
Bromobenzene 157.02 Miscible in organics -30 1.25 (at 20°C)

*Estimated values based on structural analogs.

Biological Activity

Bromo{1-[(2S)-oxolan-2-yl]ethyl}mercury, a compound related to ethylmercury derivatives, has garnered attention in the scientific community due to its potential biological activities and toxicological implications. This article explores its biological activity, including mechanisms of action, toxicity, and relevant case studies.

This compound is an organomercury compound characterized by the presence of a bromine atom and an oxolane (tetrahydrofuran) ring. Its molecular structure allows it to interact with biological systems, particularly through thiol groups in proteins and other biomolecules.

Mechanisms of Biological Activity

1. Interaction with Thiols:
Organomercury compounds, including this compound, are known to interact with thiol groups in proteins. This interaction can lead to the inhibition of various enzymatic activities and disrupt cellular functions. For instance, studies indicate that ethylmercury compounds can react rapidly with cysteine and glutathione, leading to the formation of ethylmercury adducts that are detectable via mass spectrometry .

2. Cytotoxicity:
Research has demonstrated that this compound exhibits cytotoxic effects on various cell lines. The cytotoxicity is often associated with the induction of oxidative stress and apoptosis. For example, thimerosal (a related compound) has been shown to induce single and double-strand breaks in DNA, leading to apoptosis in K562 cells .

3. Neurotoxicity:
The neurotoxic effects of ethylmercury compounds have been a significant concern. Animal studies indicate that exposure to these compounds can lead to behavioral changes and neurodevelopmental issues. For instance, doses significantly higher than those found in vaccines have been linked to increased anxiety and impaired locomotion in rodents .

Toxicological Studies

A review of various studies highlights the toxicological profile of this compound and its derivatives:

StudyFindings
Magos et al. (2001)Ethylmercury was less neurotoxic than methylmercury at equimolar doses but showed increased toxicity at higher doses .
Chen et al. (2022)Demonstrated adverse neurodevelopmental effects in premature rats exposed to high doses of thiomersal .
Oliveira et al. (2023)Showed alterations in glutamate receptors and transporters in mice exposed to ethylmercury .

Pharmacokinetics

The pharmacokinetic properties of this compound suggest a rapid metabolism and excretion compared to other mercury compounds like methylmercury. Ethylmercury has a shorter half-life in the human body, which may mitigate some long-term accumulation risks associated with mercury exposure .

Case Studies

Several case studies provide insight into the real-world implications of exposure to organomercury compounds:

Case Study 1: Vaccine Safety
Thimerosal, a widely used preservative containing ethylmercury, has been scrutinized for its safety in vaccines. Reviews by health organizations have consistently found no evidence linking thimerosal exposure from vaccines to neurodevelopmental disorders in children .

Case Study 2: Occupational Exposure
Workers in industries using organomercury compounds have reported neurological symptoms consistent with mercury toxicity. These cases underscore the importance of monitoring occupational exposure levels and implementing safety measures .

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